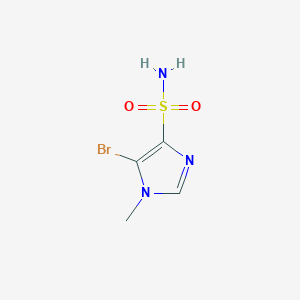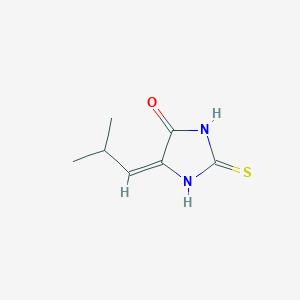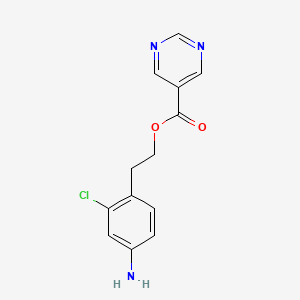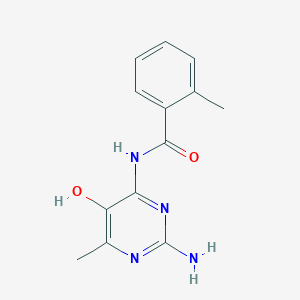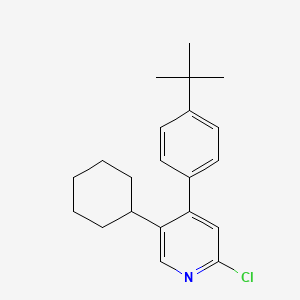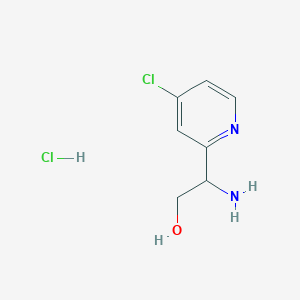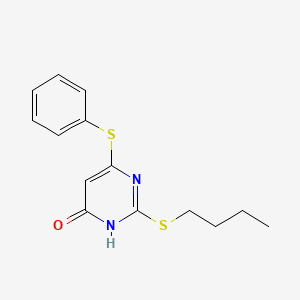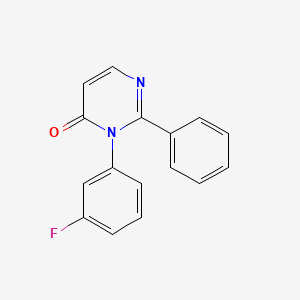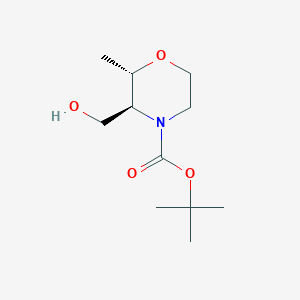
8-(Butylthio)xanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Butylthio)xanthine is a chemical compound with the molecular formula C9H12N4O2S and a molecular weight of 240.282 g/mol . It belongs to the xanthine family, which is known for its diverse pharmaceutical applications. Xanthines are heterocyclic compounds that are found in various natural sources such as tea, coffee, and cocoa . This compound is a derivative of xanthine, characterized by the presence of a butylthio group at the 8th position of the xanthine scaffold .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Butylthio)xanthine typically involves the introduction of a butylthio group to the xanthine scaffold. One common method is the reaction of xanthine with butylthiol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
8-(Butylthio)xanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the butylthio group to a butyl group.
Substitution: The butylthio group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Butyl-substituted xanthine.
Substitution: Halogenated or alkylated xanthine derivatives.
Wissenschaftliche Forschungsanwendungen
8-(Butylthio)xanthine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on various biological pathways.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases related to xanthine oxidase activity.
Industry: The compound is used in the development of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of 8-(Butylthio)xanthine involves its interaction with xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and xanthine to uric acid . By inhibiting xanthine oxidase, this compound can reduce the production of uric acid, which is beneficial in the treatment of conditions such as gout and hyperuricemia . The compound may also interact with adenosine receptors, contributing to its pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
8-(Butylthio)xanthine can be compared with other xanthine derivatives such as:
Caffeine (1,3,7-trimethylxanthine): Known for its stimulant effects on the central nervous system.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with mild stimulant and diuretic effects.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease.
Uniqueness
This compound is unique due to the presence of the butylthio group, which imparts distinct chemical and biological properties. This modification can enhance its interaction with specific molecular targets and improve its pharmacokinetic profile .
Eigenschaften
CAS-Nummer |
73840-28-5 |
|---|---|
Molekularformel |
C9H12N4O2S |
Molekulargewicht |
240.28 g/mol |
IUPAC-Name |
8-butylsulfanyl-3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C9H12N4O2S/c1-2-3-4-16-9-10-5-6(12-9)11-8(15)13-7(5)14/h2-4H2,1H3,(H3,10,11,12,13,14,15) |
InChI-Schlüssel |
FHSDDYQZPCCDJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC1=NC2=C(N1)C(=O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


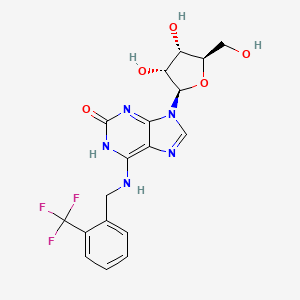
![5-Pyrimidinamine, 4-chloro-6-[(3,4-dimethoxyphenyl)thio]-](/img/structure/B15216352.png)
![3-Methyl-2-(methylsulfanyl)-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15216383.png)

